Compound Description: Dasatinib is a potent, orally bioavailable, pan-Src kinase inhibitor. It is currently in clinical trials for the treatment of chronic myelogenous leukemia. Dasatinib exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. [, ]
Relevance: Dasatinib, like 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide, contains a central 1,3-thiazole ring substituted at the 2-position with an amino group and at the 5-position with a carboxamide group. This shared scaffold suggests potential similarities in their binding modes and biological activity profiles. [, ]
Compound Description: This compound is an analog of Dasatinib and was identified as a pan-Src inhibitor during the structure-activity relationship studies of Dasatinib. It exhibited nanomolar to subnanomolar potency in biochemical and cellular assays and demonstrated oral efficacy in preclinical models of inflammation. []
Relevance: This Dasatinib analog shares the same core structure with 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide, which includes the 2-amino-1,3-thiazole-5-carboxamide moiety. This similarity highlights the importance of this specific pharmacophore in kinase inhibition, particularly targeting the Src family kinases. []
Compound Description: This compound served as the initial template for the development of Dasatinib. Through iterative structure-activity relationship studies, modifications to this core structure led to the identification of more potent and selective kinase inhibitors, culminating in the discovery of Dasatinib. []
Relevance: 2-Aminothiazole represents the foundational structure for both Dasatinib and the target compound, 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide. The presence of the 2-aminothiazole core in both compounds suggests that they might share similar chemical reactivity and could potentially interact with similar biological targets. []
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. Its low lipophilicity and anticipated low clinical efficacious plasma exposure suggest a reduced potential for hepatotoxicity. []
Relevance: While HTL22562 differs significantly in overall structure from 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide, both compounds exemplify the application of structure-based drug design principles. This approach emphasizes the importance of understanding and manipulating molecular structures to achieve desired pharmacological properties. []
Compound Description: A series of these compounds were synthesized and evaluated for their lipoxygenase (LOX) inhibitory action. These compounds exhibited inhibitory action between 2.5 μΜ and 165 μΜ. It was observed that substituents with an electronegative atom at two-bond proximity to position 4 of the thiazole led to enhanced activity. []
Relevance: The (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives, like 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide, contain a thiazole ring substituted at the 2-position. Despite differences in the substitution pattern at the 5-position of the thiazole ring, the shared structural motif suggests that both compound series might exhibit some degree of interaction with similar biological targets, particularly those involving the thiazole ring. []
Compound Description: A series of 6-methyl-4-aryl-N-aryl dihydropyrimidinone/thiones (A7-A11) and N-heteroaryl-3-(para-methoxy benzyl) amino but-enamides (A1-A6) were synthesized and evaluated for their in vitro anti-leishmanial effect against Leishmania major promastigotes. []
Relevance: Both 6-methyl-4-aryl-N-aryl dihydropyrimidinone/thiones, N-heteroaryl-3-(para-methoxy benzyl) amino but-enamides, and 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide highlight the exploration of diverse heterocyclic scaffolds for developing anti-parasitic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.